molecular formula C14H25NO4 B13166492 tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

Cat. No.: B13166492
M. Wt: 271.35 g/mol
InChI Key: TXPVXCIDFXCFRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-(1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-9-14(18-10-11)5-7-17-8-6-14/h11H,5-10H2,1-4H3

InChI Key

TXPVXCIDFXCFRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2)OC1

Origin of Product

United States

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